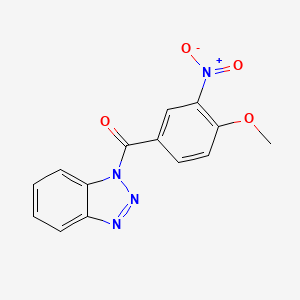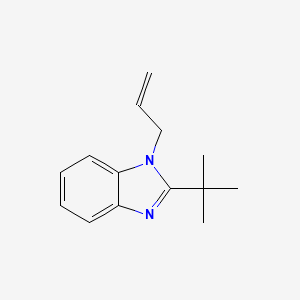![molecular formula C12H13N3O5 B5782966 4-nitro-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]benzamide](/img/structure/B5782966.png)
4-nitro-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-nitro-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]benzamide, commonly known as NOE, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a nitroaromatic compound that belongs to the class of benzamides and is widely used in the field of medicinal chemistry. NOE has shown promising results in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Mécanisme D'action
The exact mechanism of action of NOE is not fully understood, but it is believed to act by inhibiting various enzymes and proteins involved in cellular processes. It has been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. NOE has also been shown to inhibit the activity of histone deacetylases, which are enzymes involved in regulating gene expression. Additionally, NOE has been shown to inhibit the activity of various kinases, which are proteins involved in cellular signaling pathways.
Biochemical and Physiological Effects:
NOE has been shown to have various biochemical and physiological effects, including inducing apoptosis (programmed cell death) in cancer cells, reducing inflammation, and inhibiting bacterial and fungal growth. Additionally, NOE has been shown to have antioxidant properties and can scavenge free radicals, which are harmful to cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of NOE is its broad range of applications in various scientific research fields. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and infectious diseases. Additionally, NOE is relatively easy to synthesize and purify, making it readily available for laboratory experiments. However, one of the limitations of NOE is its potential toxicity, which can limit its use in certain experiments. Additionally, the exact mechanism of action of NOE is not fully understood, which can make it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for the study of NOE. One area of research is to further investigate its anticancer properties and to determine its efficacy in treating various types of cancer. Additionally, further research is needed to understand the exact mechanism of action of NOE and to identify its molecular targets. Another area of research is to investigate the potential use of NOE in combination with other drugs to enhance its therapeutic effects. Finally, further research is needed to determine the safety and toxicity of NOE in humans, which is essential for its potential use in clinical settings.
Méthodes De Synthèse
The synthesis of NOE involves the reaction of 4-nitrobenzoyl chloride with 2-amino-2-oxazolidinone in the presence of triethylamine. The reaction takes place at room temperature, and the yield of NOE is around 60%. The synthesized compound is then purified by recrystallization using a mixture of ethanol and water.
Applications De Recherche Scientifique
NOE has shown potential in various scientific research applications, including medicinal chemistry, pharmacology, and toxicology. It has been extensively studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. NOE has also been studied for its anti-inflammatory properties, and it has shown to reduce inflammation in various animal models. Additionally, NOE has been studied for its antibacterial and antifungal properties and has shown to inhibit the growth of various bacterial and fungal strains.
Propriétés
IUPAC Name |
4-nitro-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5/c16-11(9-1-3-10(4-2-9)15(18)19)13-5-6-14-7-8-20-12(14)17/h1-4H,5-8H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOZVCULBSHSDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5557033 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5782893.png)
![(2-chlorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5782903.png)
![2-benzyl-3-phenyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B5782911.png)
![N'-[2-(2-methylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5782912.png)

![N-allyl-N'-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5782928.png)
![1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-{3-[4-(dimethylamino)phenyl]-1-methyl-2-propen-1-ylidene}hydrazinecarbimidothioate](/img/structure/B5782934.png)
![ethyl 4-{[3-(2-hydroxyphenyl)acryloyl]amino}benzoate](/img/structure/B5782940.png)

![4-bromo-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5782949.png)
![N-[10-(dimethylamino)decyl]-2-(hydroxyimino)acetamide hydrochloride](/img/structure/B5782958.png)
![N'-[(5-chloro-2-thienyl)methylene]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5782960.png)
![N,3-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5782971.png)
![3-(difluoromethyl)-N-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5782983.png)